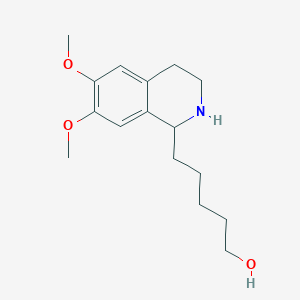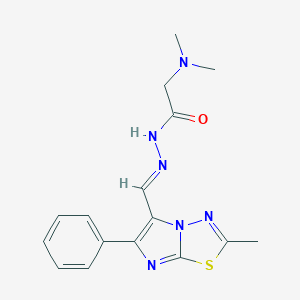
2-Mpitc-dmaah
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mpitc-dmaah is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
The unique properties of 2-Mpitc-dmaah make it suitable for various scientific research applications. One of the primary research areas is in the development of new drugs and therapies. This compound has been found to have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Mpitc-dmaah is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and proteins, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-Mpitc-dmaah has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and improve cognitive function in animal models. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Mpitc-dmaah in lab experiments is its high purity, which ensures reliable and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of using 2-Mpitc-dmaah is its high cost, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for research on 2-Mpitc-dmaah. One area of research is in the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields. Finally, more research is needed to explore the limitations of this compound and to develop more efficient synthesis methods to reduce the cost of production.
Conclusion
In conclusion, 2-Mpitc-dmaah is a chemical compound with unique properties that make it suitable for various scientific research applications. This compound is synthesized using a specific method and has been found to have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 2-Mpitc-dmaah and its potential applications in various fields.
Méthodes De Synthèse
2-Mpitc-dmaah is synthesized using a specific method that involves the reaction of 2-mercaptopyridine with 2,2-dimethylaminoethylamine hydrochloride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been found to be efficient, and the purity of the compound is high, making it suitable for scientific research applications.
Propriétés
Numéro CAS |
158530-54-2 |
|---|---|
Nom du produit |
2-Mpitc-dmaah |
Formule moléculaire |
C16H18N6OS |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |
Clé InChI |
QGKITBWLSTXXAO-RQZCQDPDSA-N |
SMILES isomérique |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |
SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
SMILES canonique |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Synonymes |
2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




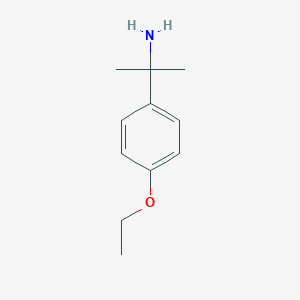
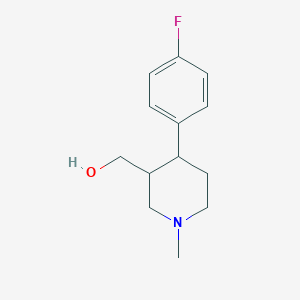
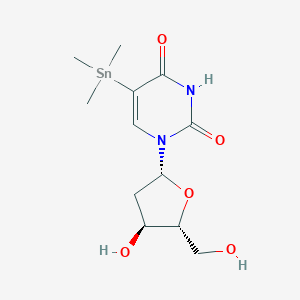
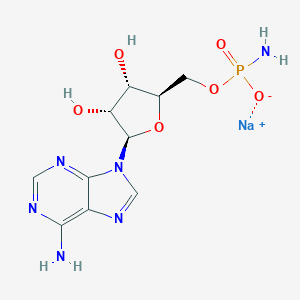
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
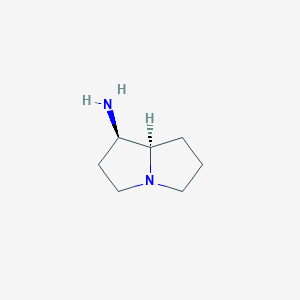
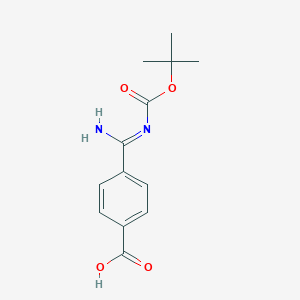
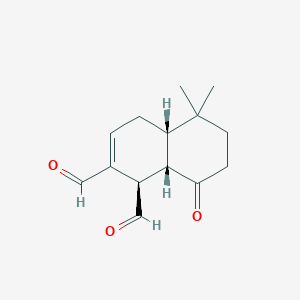
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
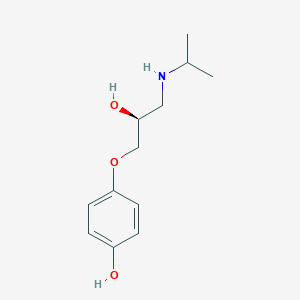
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
